Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate
Overview
Description
Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate is an organic compound with a complex structure that includes a dioxolane ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate typically involves the reaction of ethyl 2-phenylacetate with 2-methyl-1,3-dioxolane under acidic conditions. The reaction is catalyzed by a Lewis acid such as zinc chloride or a Brönsted acid like p-toluenesulfonic acid. The reaction mixture is usually refluxed in a suitable solvent like toluene, allowing the continuous removal of water to drive the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of more efficient catalysts and solvents can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The dioxolane ring and phenyl group contribute to its reactivity and ability to form stable complexes with various biological molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-1,3-dioxolane-2-propionate
- 2-ethyl-2-methyl-1,3-dioxolane
- Ethyl 2-methylacetoacetate
Uniqueness
Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate is unique due to the presence of both a dioxolane ring and a phenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
ethyl 2-(2-methyl-1,3-dioxolan-2-yl)-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-16-13(15)12(11-7-5-4-6-8-11)14(2)17-9-10-18-14/h4-8,12H,3,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEESQPQCIYFSEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C2(OCCO2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244863 | |
Record name | Ethyl 2-methyl-α-phenyl-1,3-dioxolane-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001244863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27762-09-0 | |
Record name | Ethyl 2-methyl-α-phenyl-1,3-dioxolane-2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27762-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-methyl-α-phenyl-1,3-dioxolane-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001244863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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